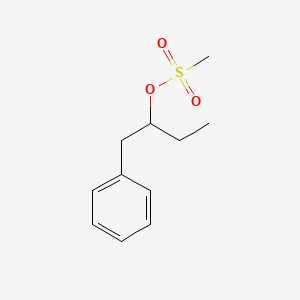

1-Phenylbutan-2-yl methanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

1-phenylbutan-2-yl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-3-11(14-15(2,12)13)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVAYDCULOJQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997199 | |

| Record name | 1-Phenylbutan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75803-24-6 | |

| Record name | Benzeneethanol, alpha-ethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylbutan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-butylmethanesulphonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-butanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulphonate ester .

Industrial Production Methods: In an industrial setting, the production of 1-Phenyl-2-butylmethanesulphonate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2-butylmethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions may yield alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methanesulphonate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Phenylbutan-2-yl methanesulfonate serves as an important intermediate in organic synthesis. It is frequently used to introduce the 1-phenylbutan-2-yl group into various substrates through nucleophilic substitution reactions. This application is crucial in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic substitution | Alkyl derivatives | Base-catalyzed |

| Elimination reactions | Alkenes | Heat or strong bases |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a precursor for synthesizing biologically active compounds. Its derivatives have been studied for their antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study evaluated the effectiveness of this compound derivatives against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential for developing new antimicrobial agents.

Industrial Applications

In industrial settings, this compound is employed as a solvent and reagent in chemical manufacturing processes. Its ability to facilitate nucleophilic substitutions makes it valuable in producing fine chemicals and specialty products.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and ABTS radical scavenging assays:

| Assay Type | Inhibition Percentage |

|---|---|

| DPPH | 45% at 100 µg/mL |

| ABTS | 50% at 100 µg/mL |

These findings highlight its potential role in preventing oxidative stress-related diseases.

Neuroprotective Effects

In vitro studies suggest that this compound may protect neuronal cells from oxidative damage induced by glutamate toxicity. The proposed mechanism involves modulation of calcium ion channels and reduction of reactive oxygen species (ROS) production.

Wirkmechanismus

The mechanism by which 1-Phenyl-2-butylmethanesulphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

1-Phenylbutan-2-yl methanesulfonate features a bulky phenyl-substituted alkyl chain, which contrasts with simpler alkyl or metal-based methanesulfonates:

- Methyl methanesulfonate (CH3OSO2CH3): A small alkyl ester with high reactivity in alkylation and solvolysis .

- Lead methanesulfonate (Pb(OSO2CH3)2): A metal salt used historically in electroplating, exhibiting high toxicity due to lead content .

- Stannous methanesulfonate (Sn(OSO2CH3)2): A tin-based compound valued in modern electroplating for its stability and conductivity .

- trans-4-Cyano-1-decalinyl methanesulfonate: A bicyclic methanesulfonate studied for substituent effects on solvolysis rates .

Reactivity and Solvolysis Rates

Methanesulfonate esters undergo solvolysis via a bimolecular nucleophilic substitution (SN2) or ionization (SN1) mechanism, depending on substituent effects:

- Methyl methanesulfonate : Reacts rapidly due to minimal steric hindrance, with a benchmark solvolysis rate in acetolysis studies .

- Decalin methanesulfonates: Substituent orientation (axial vs. equatorial) significantly impacts reactivity. For example, equatorial methanesulfonates (e.g., trans-4-cyano-1-decalinyl) exhibit rate constants (k) influenced by charge separation in the transition state (0.70 fractional charge), as shown in Table VIII .

- This compound : The phenyl group may stabilize the transition state through resonance or steric effects, though experimental data are lacking. Its reactivity is anticipated to be lower than methyl methanesulfonate but higher than heavily hindered bicyclic derivatives.

Toxicity and Health Effects

- Methyl methanesulfonate: Genotoxic, inducing DNA damage via alkylation and activating p53 pathways at concentrations as low as 200 μM .

- Lead methanesulfonate : Causes neurotoxicity and respiratory irritation due to lead content; corrosive to tissues .

- This compound : Toxicity data are unavailable, but its structure suggests reduced volatility compared to methyl analogs. The phenyl group may enhance lipophilicity, increasing bioaccumulation risks.

Data Tables

Table 1: Comparative Properties of Methanesulfonate Derivatives

Research Findings and Mechanistic Insights

- Solvolysis Mechanisms : Charge separation in the transition state (0.70 fractional charge) is critical for rate determination in decalin derivatives, suggesting that steric and electronic effects in this compound would similarly modulate reactivity .

- Toxicity Pathways : Methyl methanesulfonate’s alkylation potency contrasts with lead methanesulfonate’s heavy metal toxicity, highlighting the need for substituent-specific risk assessments .

- Market Trends: Stannous methanesulfonate’s projected market growth underscores industrial demand for non-toxic, efficient electrolytes .

Q & A

Q. Comparative Research Focus

- Chain length : Longer alkyl chains (e.g., neopentyl vs. ethyl methanesulfonate) reduce solubility but enhance lipid membrane penetration.

- Steric effects : Bulky substituents (e.g., phenyl groups) slow hydrolysis rates, increasing stability in aqueous buffers.

- Electron-withdrawing groups : Nitro or bromo substituents (e.g., 4-(2-bromoacetyl)phenyl methanesulfonate) enhance electrophilicity, accelerating alkylation reactions .

What safety protocols are recommended for handling methanesulfonate compounds with potential genotoxic risks?

Q. Basic/Advanced Research Focus

- Containment : Use fume hoods, closed systems, and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Waste disposal : Neutralize residual compound with alkaline hydrolysis (e.g., 1M NaOH) before disposal.

- Monitoring : Regular air sampling and biomonitoring (e.g., urinary lead levels for Pb-containing analogs) in facilities. Lead methanesulfonate, for example, requires stringent controls due to carcinogenicity and environmental persistence .

In pharmacological studies, what are the key considerations when designing experiments to assess the metabolic pathways of this compound?

Q. Advanced Research Focus

- In vitro models : Use hepatic microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, sulfation).

- Isotopic labeling : Incorporate ¹⁴C or deuterium at the sulfonate group to track metabolic fate via radiometric detection or NMR.

- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks. Structural analogs like N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide highlight the role of fluorophenyl groups in modulating metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.